molecular formula C13H17ClFN3 B12215981 benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine

benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine

Cat. No.: B12215981
M. Wt: 269.74 g/mol
InChI Key: GTBJQBBTICXMFN-UHFFFAOYSA-N
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Description

Benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine is a fluorinated pyrazole derivative characterized by a benzylamine moiety linked to a pyrazole ring substituted with a 2-fluoroethyl group. The compound’s structure combines aromaticity (benzyl and pyrazole) with fluorine-enhanced electronegativity, which may influence its physicochemical properties (e.g., lipophilicity, metabolic stability) and biological interactions. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes and receptors, such as kinases and transporters .

Properties

Molecular Formula

C13H17ClFN3

Molecular Weight

269.74 g/mol

IUPAC Name

N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C13H16FN3.ClH/c14-6-7-17-11-13(10-16-17)9-15-8-12-4-2-1-3-5-12;/h1-5,10-11,15H,6-9H2;1H

InChI Key

GTBJQBBTICXMFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CN(N=C2)CCF.Cl

Origin of Product

United States

Preparation Methods

The synthesis of benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents such as sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Biology: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

    Industry: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.

Mechanism of Action

The mechanism of action of benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine involves its interaction with specific molecular targets within cells. The fluoroethyl group and pyrazole ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related pyrazole derivatives, focusing on substituent effects and biological relevance. Key analogues include:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
Benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine (Target) 2-Fluoroethyl, benzylamine ~245.3 Potential kinase/transporter modulation
1-[4-(Trifluoromethyl)benzyl]-1H-pyrazol-4-amine 4-Trifluoromethylbenzyl ~285.3 GLUT1 inhibitor (IC₅₀ = 10–100 nM)
[1-(4-Methylphenyl)-1H-pyrazol-4-yl]methylamine 4-Methylphenyl, methylamine ~187.2 Simplified structure; lower electronegativity
(2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-CF₃-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzimidazol-2-yl}-amine Fluoroaryl, imidazole-pyridine hybrid ~546.1 Kinase inhibition (e.g., JAK/STAT pathways)
1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine 2,2-Difluoroethyl ~151.1 Higher fluorine content; potential metabolic lability

Key Comparative Insights

Fluorine Substitution Patterns :

  • The 2-fluoroethyl group in the target compound introduces moderate electronegativity compared to trifluoromethyl (higher lipophilicity, metabolic stability) or 2,2-difluoroethyl (increased steric hindrance) . This balance may enhance target binding without excessive hydrophobicity.
  • Fluorine-free analogues (e.g., [1-(4-methylphenyl)-1H-pyrazol-4-yl]methylamine ) lack dipole interactions critical for binding to polar enzyme pockets.

Biological Activity :

  • The trifluoromethylbenzyl analogue in exhibits potent GLUT1 inhibition, suggesting that electron-withdrawing groups enhance transporter affinity. The target compound’s benzyl group may favor interactions with aromatic residues in binding sites, albeit with reduced potency compared to trifluoromethyl derivatives .
  • Imidazole-pyridine hybrids (e.g., ) demonstrate kinase selectivity via extended π-π stacking, a feature absent in the simpler pyrazole-amine scaffold of the target compound .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves Suzuki-Miyaura cross-coupling (as in ) for pyrazole functionalization, followed by fluorination via reagents like Selectfluor®. In contrast, trifluoromethyl analogues require costlier trifluoromethylation reagents (e.g., CF₃Cu) .

Metabolic Stability: The 2-fluoroethyl group may resist oxidative degradation better than difluoroethyl groups, which are prone to defluorination .

Research Findings and Data

Structural Analysis

Biological Activity

Benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, biological evaluations, and relevant case studies, supported by data tables and research findings.

The synthesis of this compound typically involves several organic reactions:

  • Formation of the Pyrazole Ring : The pyrazole ring is synthesized by reacting hydrazine with a β-diketone under acidic conditions.
  • Introduction of Fluoroethyl Group : The fluoroethyl substituent is added through alkylation reactions using appropriate fluorinated reagents.
  • Benzylation : The final step involves benzylation using benzyl chloride in the presence of a base like sodium hydride.

This multi-step synthesis allows for the introduction of various functional groups that can significantly influence the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exhibit:

  • Enzyme Inhibition : It can bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.
  • Receptor Modulation : By interacting with cellular receptors, it may influence signal transduction pathways critical for cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundHeLa (cervical cancer)12.5
This compoundA375 (melanoma)15.0

In these studies, the compound demonstrated selective cytotoxicity towards cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic index.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity exhibited by pyrazole derivatives. Research has indicated that modifications at specific positions on the pyrazole ring can enhance anti-inflammatory effects:

ModificationActivityReference
5-Fluoropyrazole substitutionIncreased anti-inflammatory activity
Alkyl substitutions at N1Decreased activity

These findings suggest that the structural characteristics of this compound could be optimized for enhanced therapeutic effects.

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